(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate (2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has S configuration at position 2. A glutamine synthetase inhibitor, it is used (generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively) as a herbicide to control annual weeds and grasses. It has a role as a herbicide, an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor and an agrochemical. It is an enantiomer of a (2R)-glufosinate. It is a tautomer of a glufosinate-P zwitterion.
Brand Name: Vulcanchem
CAS No.: 15766-01-5
VCID: VC0102488
InChI: InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
SMILES: CP(=O)(CCC(C(=O)O)N)O
Molecular Formula: C5H12NO4P
Molecular Weight: 181.13 g/mol

(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate

CAS No.: 15766-01-5

Main Products

VCID: VC0102488

Molecular Formula: C5H12NO4P

Molecular Weight: 181.13 g/mol

(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate - 15766-01-5

CAS No. 15766-01-5
Product Name (2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
Molecular Formula C5H12NO4P
Molecular Weight 181.13 g/mol
IUPAC Name (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid
Standard InChI InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Standard InChIKey IAJOBQBIJHVGMQ-BYPYZUCNSA-N
Isomeric SMILES CP(=O)(CC[C@@H](C(=O)[O-])[NH3+])O
SMILES CP(=O)(CCC(C(=O)O)N)O
Canonical SMILES CP(=O)(CCC(C(=O)[O-])[NH3+])O
Description Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has S configuration at position 2. A glutamine synthetase inhibitor, it is used (generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively) as a herbicide to control annual weeds and grasses. It has a role as a herbicide, an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor and an agrochemical. It is an enantiomer of a (2R)-glufosinate. It is a tautomer of a glufosinate-P zwitterion.
Synonyms 2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome
PubChem Compound 91619
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator